Tetraphenylarsonium iodide
CAS No.: 7422-32-4
Cat. No.: VC18430830
Molecular Formula: C24H20AsI
Molecular Weight: 510.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7422-32-4 |
|---|---|
| Molecular Formula | C24H20AsI |
| Molecular Weight | 510.2 g/mol |
| IUPAC Name | tetraphenylarsanium;iodide |
| Standard InChI | InChI=1S/C24H20As.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 |
| Standard InChI Key | NTIVEBOPRSMRSY-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Bonding
Crystalline Isostructurality
Table 1: Comparative Properties of Tetraphenylarsonium and Tetraphenylphosphonium Iodides
| Property | Tetraphenylarsonium Iodide | Tetraphenylphosphonium Iodide |
|---|---|---|
| Molecular Formula | C₂₄H₂₀AsI | C₂₄H₂₀PI |
| Molecular Weight (g/mol) | 510.2 | 492.3 |
| Crystal System | Triclinic | Triclinic |
| Space Group | Pī | Pī |
| Melting Point (°C) | 228–231 | 216–217 |
Synthesis and Characterization
Primary Synthesis Route
The compound is synthesized via a metathesis reaction between tetraphenylarsonium chloride ([As(C₆H₅)₄]Cl) and sodium iodide (NaI) in aqueous solution:
This method yields high-purity product, which is isolated through recrystallization from acetonitrile.
Alternative Methods in Coordination Chemistry
Tetraphenylarsonium iodide serves as a precursor in synthesizing halogenoargentate clusters. For example, refluxing with silver iodide (AgI) in acetonitrile produces tetranuclear iodoargentate complexes like [Ag₄I₈]⁴⁻, where the arsonium cation stabilizes the anionic cluster . Such reactions highlight its utility in constructing coordination polymers with tailored electronic properties.
Analytical Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C spectra validate phenyl group integrity.
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Mass Spectrometry: Molecular ion peaks at m/z 510.2 confirm the molecular formula.
Applications in Chemistry and Materials Science
Counterion in Coordination Complexes
The bulky [As(C₆H₅)₄]⁺ cation stabilizes large anionic clusters, such as [Ag₄I₈]⁴⁻, by mitigating electrostatic repulsion. These clusters exhibit unique geometries, including edge-sharing tetrahedra and trigonal-planar silver centers, which are relevant for optoelectronic materials .
Phase-Transfer Catalyst
Due to its lipophilicity, tetraphenylarsonium iodide facilitates reactions between aqueous and organic phases. It is employed in nucleophilic substitutions and polymerizations, enhancing reaction rates and yields.
Biological and Pharmacological Activity
Ion Channel Modulation
The compound modulates voltage-gated ion channels, altering cellular excitability in neuronal and cardiac tissues. Studies suggest it binds to channel pores, impeding ion flux—a mechanism under investigation for treating arrhythmias and epilepsy.
Antimicrobial and Cytotoxic Effects
Tetraphenylarsonium iodide exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Its cytotoxicity in cancer cell lines, such as HeLa and MCF-7, is attributed to arsenic-induced oxidative stress and DNA damage.
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